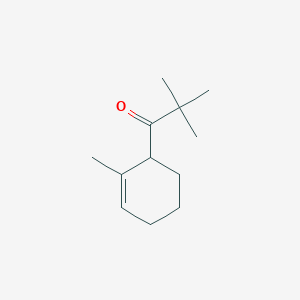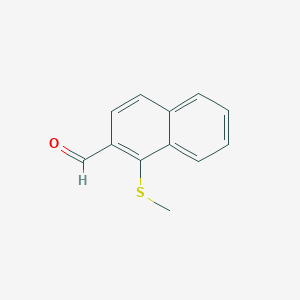
1-Methylsulfanylnaphthalene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylsulfanylnaphthalene-2-carbaldehyde is an organic compound belonging to the naphthalene family. This compound features a naphthalene ring substituted with a methylsulfanyl group at the first position and an aldehyde group at the second position. Its unique structure makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylsulfanylnaphthalene-2-carbaldehyde typically involves the introduction of the methylsulfanyl group and the aldehyde group onto the naphthalene ring. One common method is the Friedel-Crafts acylation followed by a series of functional group transformations. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 1-Methylsulfanylnaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products Formed:
Oxidation: 1-Methylsulfanylnaphthalene-2-carboxylic acid.
Reduction: 1-Methylsulfanylnaphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学研究应用
1-Methylsulfanylnaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Methylsulfanylnaphthalene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylsulfanyl group may also participate in redox reactions, influencing cellular oxidative stress pathways.
相似化合物的比较
1-Methylsulfanylnaphthalene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Methylsulfanylnaphthalene-1-carbaldehyde: Similar structure but with different substitution positions, leading to different chemical properties and reactivity.
Uniqueness: 1-Methylsulfanylnaphthalene-2-carbaldehyde is unique due to the specific positioning of the methylsulfanyl and aldehyde groups on the naphthalene ring, which imparts distinct chemical reactivity and potential biological activities.
属性
分子式 |
C12H10OS |
|---|---|
分子量 |
202.27 g/mol |
IUPAC 名称 |
1-methylsulfanylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H10OS/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-8H,1H3 |
InChI 键 |
WATXBZCEQLSOMR-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C=CC2=CC=CC=C21)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




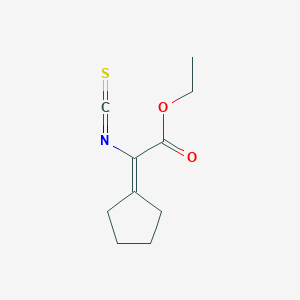

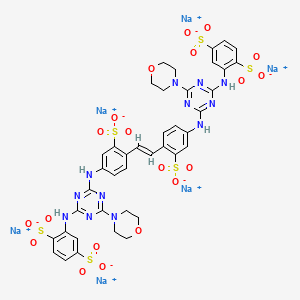
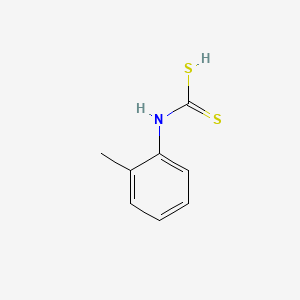
![Bicyclo[7.1.0]decan-2-one](/img/structure/B14655353.png)
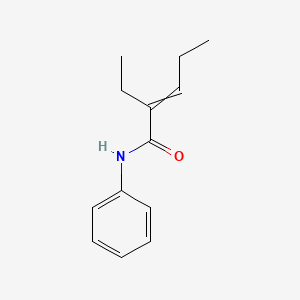
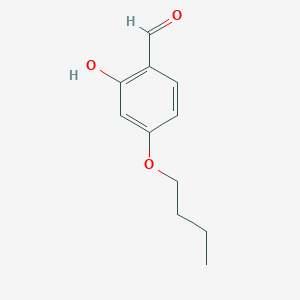
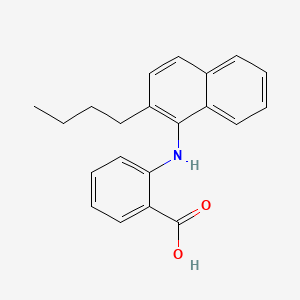


![2-[(4-Cyanoanilino)diazenyl]benzonitrile](/img/structure/B14655370.png)
